N,N-dimethylformamide;4-sulfamoylbenzoyl chloride

Catalog No.
S983387
CAS No.
1172493-99-0
M.F
C10H13ClN2O4S
M. Wt
292.74 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N,N-dimethylformamide;4-sulfamoylbenzoyl chloride

CAS Number

1172493-99-0

Product Name

N,N-dimethylformamide;4-sulfamoylbenzoyl chloride

IUPAC Name

N,N-dimethylformamide;4-sulfamoylbenzoyl chloride

Molecular Formula

C10H13ClN2O4S

Molecular Weight

292.74 g/mol

InChI

InChI=1S/C7H6ClNO3S.C3H7NO/c8-7(10)5-1-3-6(4-2-5)13(9,11)12;1-4(2)3-5/h1-4H,(H2,9,11,12);3H,1-2H3

InChI Key

CRGFLVSVHAHYCI-UHFFFAOYSA-N

SMILES

CN(C)C=O.C1=CC(=CC=C1C(=O)Cl)S(=O)(=O)N

Canonical SMILES

CN(C)C=O.C1=CC(=CC=C1C(=O)Cl)S(=O)(=O)N

Synthesis of COX-2 Inhibitors

-(Aminosulphonyl)benzoyl chloride DMF complex has been used as a key building block in the discovery and development of novel Cyclooxygenase-2 (COX-2) inhibitors. COX-2 is an enzyme involved in the inflammatory response, and selective COX-2 inhibitors are a class of drugs used to treat pain and inflammation.

A study published in the journal Bioorganic & Medicinal Chemistry Letters describes the synthesis of 2-Phenyl-3-sulfonylphenyl-indole derivatives using 4-(Aminosulphonyl)benzoyl chloride DMF complex as a starting material. These novel compounds were then evaluated for their inhibitory activity against COX-2. The research identified some derivatives with promising selective COX-2 inhibitory properties, suggesting potential for further development as therapeutic agents [].

Another study, published in Archives of Pharmaceutical Research, explored the synthesis and biological evaluation of substituted 2-sulfonyl-phenyl-3-phenyl-indoles. Similar to the previous study, 4-(Aminosulphonyl)benzoyl chloride DMF complex was employed as a key reagent. The resulting compounds were assessed for their COX-2 inhibitory activity, and some demonstrated significant selectivity for COX-2 over COX-1, another related enzyme [].

N,N-dimethylformamide;4-sulfamoylbenzoyl chloride is a complex compound that combines N,N-dimethylformamide with 4-sulfamoylbenzoyl chloride. This compound is characterized by its molecular formula C7H6ClNO3SC_7H_6ClNO_3S and a molecular weight of approximately 292.74 g/mol. N,N-dimethylformamide is a polar aprotic solvent commonly used in organic synthesis, while 4-sulfamoylbenzoyl chloride is an acyl chloride derivative that contains a sulfonamide functional group, contributing to its reactivity and biological properties .

As mentioned earlier, the primary function of 4-(Aminosulphonyl)benzoyl chloride DMF complex is as a reagent in acylation reactions. It does not possess any inherent biological activity and its mechanism of action is limited to its chemical reactivity.

4-(Aminosulphonyl)benzoyl chloride DMF complex is likely to possess similar hazards to other aromatic acyl chlorides:

  • Corrosivity: The acyl chloride group is highly corrosive and can cause severe skin burns and eye damage.
  • Toxicity: Data on specific toxicity is limited, but it's advisable to handle with care and appropriate personal protective equipment.
  • Reactivity: Reacts readily with water and moisture, releasing hydrochloric acid fumes.

The compound is primarily involved in acylation reactions, where it acts as an acylating agent due to the presence of the benzoyl chloride moiety. This allows it to react with various nucleophiles, such as amines or alcohols, to form corresponding amides or esters. The reactions typically proceed via nucleophilic attack on the carbonyl carbon of the acyl chloride, leading to the release of hydrochloric acid .

4-sulfamoylbenzoyl chloride exhibits notable biological activities, particularly in pharmacology. Compounds derived from this structure have been studied for their hypotensive effects without significant diuretic activity, making them of interest in the development of antihypertensive medications. The sulfamoyl group contributes to its biological activity by enhancing solubility and interaction with biological targets .

The synthesis of N,N-dimethylformamide;4-sulfamoylbenzoyl chloride can be achieved through several methods:

  • Acylation of Sulfamoyl Compound: Reacting 4-sulfamoylbenzoic acid with thionyl chloride to form 4-sulfamoylbenzoyl chloride, which can then be mixed with N,N-dimethylformamide.
  • Direct Reaction: Directly combining N,N-dimethylformamide with 4-sulfamoylbenzoyl chloride under controlled conditions to ensure proper formation and yield .

This compound finds applications in various fields:

  • Pharmaceutical Industry: Used in the synthesis of drug intermediates and active pharmaceutical ingredients.
  • Chemical Research: Serves as a reagent in organic synthesis for the preparation of sulfonamide derivatives.
  • Industrial Processes: Employed in the production of specialty chemicals and agrochemicals .

Studies on the interactions of N,N-dimethylformamide;4-sulfamoylbenzoyl chloride often focus on its reactivity with biological molecules. The compound's ability to form covalent bonds with amino groups allows it to modify proteins or peptides, which can be critical in drug design and development. Additionally, research has indicated potential interactions with various enzymes, suggesting a mechanism for its biological effects .

Several compounds share structural or functional similarities with N,N-dimethylformamide;4-sulfamoylbenzoyl chloride:

Compound NameStructure TypeKey Features
4-Sulfamoylbenzoic AcidAcidExhibits similar biological activities as an antihypertensive agent.
SulfanilamideSulfonamideKnown for antibacterial properties; shares sulfonamide functionality.
Benzoyl ChlorideAcyl ChlorideUsed as an acylating agent; lacks sulfonamide properties.
N,N-DimethylacetamideAmidePolar solvent; used in similar applications but lacks sulfonyl group.

Uniqueness

N,N-dimethylformamide;4-sulfamoylbenzoyl chloride stands out due to its dual functionality as both a solvent and a reactive acylating agent, along with its specific biological activities linked to hypertension treatment. The presence of both the dimethylformamide and the sulfamoyl group provides unique properties that are not found in other similar compounds .

Molecular Geometry and Bonding in N,N-dimethylformamide

N,N-dimethylformamide exhibits a distinctive molecular architecture characterized by partial double bond character between the carbon and nitrogen atoms [1]. The molecular formula C₃H₇NO reveals a planar amide structure with significant electron delocalization [2]. The central formyl carbon adopts sp² hybridization, creating a planar geometry around the carbonyl group [3].

The carbon-nitrogen bond in N,N-dimethylformamide demonstrates restricted rotation due to resonance stabilization [1] [4]. This partial double bond character arises from electron delocalization between the nitrogen lone pair and the carbonyl π-system [5]. The resonance structures contribute to enhanced molecular stability through charge and electron distribution across multiple atoms [6].

Crystallographic analysis reveals that N,N-dimethylformamide molecules form centrosymmetric dimers through intermolecular C-H···O interactions [7]. The crystal structure exhibits triclinic symmetry with two crystallographically independent molecules per unit cell [8]. Bond lengths reflect the partial double bond nature, with the C-N distance being shorter than typical single bonds but longer than true double bonds [7].

The molecular geometry demonstrates fluxional behavior at ambient temperature, with the two methyl groups occupying different chemical environments due to hindered rotation about the C-N bond [4]. This conformational restriction results from the barrier to rotation created by the partial double bond character [9]. At elevated temperatures approaching 130°C, rapid rotation equalizes the methyl environments [4].

Electronic Structure of 4-Sulfamoylbenzoyl Chloride

4-sulfamoylbenzoyl chloride possesses the molecular formula C₇H₆ClNO₃S with a molecular weight of 219.64 g/mol [10] [11]. The compound features a benzene ring substituted with both a benzoyl chloride moiety and a sulfamoyl group in the para position [12]. The electronic structure exhibits significant conjugation between the aromatic system and the electron-withdrawing substituents [13].

The sulfamoyl group (-SO₂NH₂) contributes strong electron-withdrawing characteristics through both inductive and resonance effects [13]. The sulfonyl functionality displays characteristic S=O double bond character with sulfur adopting sp³d² hybridization [14]. The sulfur-oxygen bonds exhibit partial ionic character due to the electronegativity difference between sulfur and oxygen atoms [14].

The benzoyl chloride portion features a carbonyl group directly attached to the aromatic ring, creating extended conjugation [15]. The C=O bond exhibits lowered stretching frequency compared to isolated ketones due to conjugation with the benzene π-system [15]. The chlorine atom bonded to the carbonyl carbon displays significant electrophilic character, making this position highly reactive toward nucleophilic substitution [13].

Electronic distribution analysis reveals that the para-disubstituted benzene ring experiences significant polarization due to the cumulative electron-withdrawing effects of both substituents [16]. The HOMO-LUMO energy gap reflects the stabilization achieved through conjugation between the aromatic system and the pendant functional groups [17].

Spectroscopic Signatures (FTIR, NMR, MS)

Fourier Transform Infrared Spectroscopy

N,N-dimethylformamide exhibits characteristic infrared absorption bands that reflect its unique bonding characteristics [18]. The carbonyl stretching frequency appears at 1675 cm⁻¹, significantly lower than typical ketone absorptions due to resonance with the nitrogen lone pair [1] [18]. This reduced frequency confirms the partial double bond character of the C-N linkage [18].

Functional GroupFrequency (cm⁻¹)IntensityAssignment
C=O stretch1675StrongAmide carbonyl
C-H stretch (methyl)2960, 2870MediumAsymmetric/symmetric
N-H stretch3400Weak, broadResidual water/impurities
C-N stretch1530MediumAmide II band

4-sulfamoylbenzoyl chloride displays multiple characteristic absorption bands reflecting its complex functional group composition [13] [14]. The acid chloride carbonyl appears at 1800 cm⁻¹, consistent with the electron-withdrawing nature of the chlorine atom [13]. The sulfamoyl group contributes distinctive S=O stretching absorptions in two regions [14] [19].

Functional GroupFrequency (cm⁻¹)IntensityAssignment
C=O stretch (acid chloride)1800StrongBenzoyl chloride
S=O stretch1375-1300, 1200-1140StrongSulfamoyl asymmetric/symmetric
N-H stretch3550-3060MediumPrimary amide
Aromatic C=C1600-1475MediumBenzene ring
C-Cl stretch800-600StrongAcid chloride

Nuclear Magnetic Resonance Spectroscopy

¹H Nuclear Magnetic Resonance analysis of N,N-dimethylformamide reveals three distinct signals corresponding to the formyl proton and two magnetically non-equivalent methyl groups [4] [20]. The formyl proton resonates at approximately 8.0 ppm, reflecting significant deshielding from the carbonyl group [21] [22]. The two methyl groups appear as separate signals due to restricted rotation about the C-N bond [4].

The ¹³C Nuclear Magnetic Resonance spectrum of N,N-dimethylformamide shows three carbon environments [21] [23]. The formyl carbon appears significantly downfield at approximately 165 ppm, characteristic of amide carbonyl carbons [23] [24]. The two methyl carbons exhibit distinct chemical shifts due to their different magnetic environments [21].

4-sulfamoylbenzoyl chloride displays complex aromatic proton patterns in ¹H Nuclear Magnetic Resonance spectroscopy [25] [26]. The para-disubstituted benzene ring generates an AA'BB' spin system, typically appearing as two sets of doublets [26]. The aromatic protons resonate between 7.5-8.5 ppm, with the protons ortho to the electron-withdrawing groups appearing most downfield [25] [26].

¹³C Nuclear Magnetic Resonance spectroscopy of 4-sulfamoylbenzoyl chloride reveals multiple aromatic carbon signals between 125-140 ppm [23] [27]. The carbonyl carbon appears near 170 ppm, reflecting the electron-withdrawing influence of the chlorine substituent [23]. The ipso carbons bearing the substituents exhibit characteristic downfield shifts due to the attached heteroatoms [27].

Mass Spectrometry

Mass spectrometric analysis of N,N-dimethylformamide under electron impact ionization produces a molecular ion peak at m/z 73 [21] [28]. The fragmentation pattern reveals characteristic losses including the base peak at m/z 44, corresponding to loss of CHO (29 mass units) [29]. Additional significant fragments appear at m/z 58 (loss of CH₃, 15 mass units) and m/z 46 [21] [29].

m/z ValueRelative IntensityFragment IdentityFragmentation Pathway
73100[M]⁺-Molecular ion
583.24[M-CH₃]⁺Methyl loss
4414.27[NC₂H₆]⁺Alpha cleavage
29-[CHO]⁺Formyl cation

4-sulfamoylbenzoyl chloride exhibits a molecular ion peak at m/z 219/221 reflecting the chlorine isotope pattern [10] [11]. The fragmentation involves initial loss of the acid chloride functionality, generating characteristic benzoyl fragments [30]. Loss of SO₂NH₂ (80 mass units) represents another major fragmentation pathway [31].

The industrial production of N,N-dimethylformamide represents a critical chemical manufacturing process with two dominant synthetic approaches that have evolved to meet commercial demands while addressing economic and technical considerations.

Direct Process (One-Step Synthesis)

The direct synthesis of N,N-dimethylformamide constitutes the most widely adopted industrial method, characterized by its operational efficiency and high conversion rates [1] [2] [3]. This process involves the direct reaction between dimethylamine and carbon monoxide in the presence of sodium methoxide catalyst dissolved in methanol as the reaction medium [4] [3]. The reaction proceeds through a single-step mechanism where methyl formate is presumed to form as an intermediate species during the transformation [4].

The direct process operates under elevated conditions with temperatures ranging from 110°C to 200°C and pressures between 0.5 and 11 megapascals [4] [3]. The most commonly employed industrial conditions maintain temperatures at approximately 120°C with pressures of 20 kilograms per square centimeter [4]. Under these optimized parameters, the process achieves remarkable conversion efficiencies, with N,N-dimethylformamide yields ranging from 95% to 98% [4] [3].

The reaction mixture undergoes continuous processing through specialized reactor configurations designed to manage the exothermic nature of the transformation [4]. External heat exchangers are incorporated to remove excess heat generated during the reaction while ensuring thorough mixing of the components [4]. Upon completion, the reaction mixture passes through a decompression chamber where dissolved carbon monoxide and inert gases are removed through controlled venting and subsequent combustion [4].

The crude product obtained from the direct process contains N,N-dimethylformamide along with methanol and traces of unreacted dimethylamine [4]. Purification involves a multi-stage distillation sequence beginning with preliminary distillation followed by secondary distillation in separate columns [4]. This purification protocol enables the separation of N,N-dimethylformamide from methanol-containing fractions, ultimately producing material with 99.9% purity [4].

Two-Step Process

The two-step synthesis approach represents an alternative industrial methodology that differs fundamentally from direct synthesis through the separate preparation and utilization of methyl formate as a discrete intermediate [2] [5] [4]. This process involves the initial formation of methyl formate from carbon monoxide and methanol, followed by its subsequent reaction with dimethylamine to produce N,N-dimethylformamide [4].

In the first stage, methyl formate is prepared separately using carbon monoxide and methanol under high pressure conditions at temperatures between 60°C and 100°C in the presence of sodium methylate catalyst [4]. The methyl formate is then isolated through distillation to achieve 96% commercial-grade purity before introduction into the second reaction stage [4].

The second stage involves the reaction of purified methyl formate with equimolar amounts of dimethylamine under milder conditions compared to the direct process [4]. This transformation occurs at temperatures ranging from 60°C to 100°C under reduced pressures of 0.1 to 0.3 megapascals [2] [4]. The reaction proceeds without additional catalysts, representing a significant operational advantage in terms of process complexity and catalyst management [2] [4].

The resulting product from the two-step process comprises a mixture of N,N-dimethylformamide and methanol, requiring purification through distillation methods analogous to those employed in the direct process [4]. However, the two-step methodology eliminates the requirement for salt separation since no catalysts are involved in the final reaction stage [4]. This simplification reduces downstream processing complexity while maintaining product quality standards.

The two-step process typically achieves conversion efficiencies between 85% and 90%, representing slightly lower yields compared to the direct method [2]. Despite this reduced efficiency, the process offers advantages in terms of operational flexibility and reduced catalyst consumption, particularly beneficial for facilities with existing methyl formate production capabilities [4].

Comparative Process Analysis

The selection between direct and two-step processes depends on multiple factors including raw material availability, existing infrastructure, energy considerations, and economic optimization. The direct process offers superior conversion efficiency and reduced processing steps, making it favorable for large-scale dedicated N,N-dimethylformamide production facilities [1] [3]. Conversely, the two-step process provides operational flexibility and integration opportunities with existing methyl formate production infrastructure [4].

Both processes require careful attention to materials of construction due to the corrosive properties of starting materials and products, with stainless steel construction being mandatory for production facilities [4]. Energy requirements differ between the processes, with the direct method requiring higher pressures but potentially lower overall energy consumption due to reduced processing steps [4].

Chlorosulfonation and Acylation Routes for 4-Sulfamoylbenzoyl Chloride

The synthesis of 4-sulfamoylbenzoyl chloride represents a critical transformation in pharmaceutical and specialty chemical manufacturing, requiring specialized methodologies that accommodate the dual functional group requirements while maintaining structural integrity and achieving high conversion efficiency.

Chlorosulfonation Methodologies

Chlorosulfonation approaches for 4-sulfamoylbenzoyl chloride synthesis encompass direct and indirect routes that utilize different chlorosulfonating agents and reaction conditions to achieve the desired substitution patterns [7] .

The direct chlorosulfonation method employs chlorosulfonic acid as the primary reagent for introducing the chlorosulfonyl functionality onto benzoic acid derivatives [7] . This approach typically involves the reaction of substituted benzoic acids with chlorosulfonic acid at temperatures ranging from 130°C to 140°C for extended periods of 6 to 8 hours [7] . The process requires careful control of reaction parameters to achieve selective substitution at the desired position while minimizing formation of unwanted regioisomers [7].

Industrial implementations of chlorosulfonation utilize continuous-flow reactor systems to optimize heat management and product consistency . These systems operate with chlorosulfonic acid loadings of 3 to 4 equivalents relative to the aromatic substrate, maintaining residence times of 2 to 3 hours under controlled temperature profiles . The addition of catalytic amounts of ferrous sulfate has been demonstrated to reduce reaction times by approximately 30% while improving selectivity toward the desired substitution pattern .

Alternative chlorosulfonation strategies employ thionyl chloride in combination with sulfonic acid derivatives to achieve the target transformation [9]. The thionyl chloride-mediated approach involves treating 4-sulfamoylbenzoic acid with thionyl chloride under reflux conditions for 1 to 4 hours [9]. This methodology achieves yields ranging from 80% to 90% with high product purity and minimal byproduct formation .

The reaction mechanism for thionyl chloride-mediated chlorination proceeds through the formation of an intermediate mixed anhydride, followed by chloride displacement to generate the target acyl chloride . Reaction conditions typically maintain temperatures at 80°C with extended reaction times to ensure complete conversion of the carboxylic acid functionality [9].

Acylation Route Development

Acylation routes for 4-sulfamoylbenzoyl chloride synthesis focus on the selective introduction of acyl chloride functionality while preserving the sulfamoyl substituent integrity [10] [11]. These methodologies require careful selection of chlorinating agents and reaction conditions to prevent undesired side reactions or functional group decomposition.

The phosphorus trichloride method represents an atom-efficient approach for converting carboxylic acids to the corresponding acyl chlorides [12] [13]. This methodology demonstrates particular effectiveness for 4-sulfamoylbenzoic acid derivatives, achieving conversions between 52% and 85% depending on reaction conditions and substrate electronic properties [12] [13]. The process operates under solvent-free conditions at temperatures ranging from 60°C to 100°C, providing operational simplicity and reduced waste generation [12] [13].

Mechanistic investigations of the phosphorus trichloride method reveal that the chlorination proceeds through a multi-step pathway involving initial coordination of the carboxylic acid to phosphorus, followed by chloride transfer and subsequent product release [12]. The reaction efficiency demonstrates strong dependence on the electronic properties of the aromatic substituents, with electron-rich systems showing enhanced reactivity compared to electron-deficient analogues [12].

Oxalyl chloride-mediated acylation provides an alternative methodology that operates under milder conditions while maintaining high conversion efficiency [14]. This approach typically employs oxalyl chloride in stoichiometric quantities with reaction temperatures ranging from room temperature to 80°C [14]. The method offers advantages in terms of clean product isolation and minimal byproduct formation, making it particularly suitable for pharmaceutical applications requiring high purity standards.

Process Optimization and Scalability

The development of scalable processes for 4-sulfamoylbenzoyl chloride synthesis requires optimization of multiple parameters including reaction kinetics, heat management, product isolation, and waste minimization . Industrial implementations must address the corrosive nature of chlorinating reagents and the potential for hazardous byproduct formation during processing.

Temperature control represents a critical optimization parameter, with studies demonstrating that controlled heating profiles can significantly improve reaction selectivity and reduce formation of undesired regioisomers . Continuous monitoring of reaction temperatures and implementation of external cooling systems help maintain optimal conditions throughout the transformation process.

Solvent selection plays an important role in process optimization, with anhydrous conditions being essential to prevent hydrolysis of reactive intermediates . The use of molecular sieves or other drying agents helps maintain water-free reaction environments while preventing catalyst deactivation and product degradation.

Product isolation strategies must account for the moisture sensitivity of acyl chloride products and their tendency to undergo hydrolysis upon exposure to atmospheric humidity . Implementation of inert atmosphere handling and immediate purification protocols ensures product quality while minimizing yield losses during downstream processing.

Catalyst Systems and Reaction Optimization

The optimization of catalyst systems for synthetic transformations involving N,N-dimethylformamide and 4-sulfamoylbenzoyl chloride requires comprehensive understanding of reaction mechanisms, catalyst structure-activity relationships, and process parameters that influence overall transformation efficiency.

Sodium Methoxide Catalyst Systems

Sodium methoxide represents the predominant catalyst system for industrial N,N-dimethylformamide synthesis, demonstrating exceptional activity and selectivity under optimized reaction conditions [15] [16] [17]. The catalyst functions as a strong base that facilitates the nucleophilic attack of dimethylamine on carbon monoxide or methyl formate intermediates, promoting the formation of the desired amide bond [15].

The optimal loading of sodium methoxide typically ranges from 3 to 4 equivalents relative to the dimethylamine substrate, with the catalyst dissolved in methanol to provide a homogeneous reaction medium [17] [18]. Higher catalyst loadings can lead to increased side reaction rates and catalyst waste, while insufficient loadings result in incomplete conversion and extended reaction times [19].

Catalyst preparation methodologies significantly influence the activity and stability of sodium methoxide systems [20] [21]. Industrial processes employ continuous distillation columns for sodium methoxide preparation, utilizing countercurrent contact between sodium hydroxide and methanol vapor [20]. This preparation method ensures high catalyst purity while removing water and other impurities that can deactivate the catalyst or promote undesired side reactions [20].

The reaction mechanism involving sodium methoxide proceeds through the initial formation of a sodium methoxide-dimethylamine complex, followed by carbon monoxide insertion and subsequent rearrangement to generate the N,N-dimethylformamide product [15]. The catalyst facilitates each step of this transformation while remaining chemically unchanged, enabling its recovery and reuse in continuous processing operations [15].

Advanced Catalyst Development

Recent developments in catalyst systems for N,N-dimethylformamide synthesis focus on alternative approaches that utilize carbon dioxide as a renewable carbon source while maintaining high conversion efficiency [22] [23]. The ZnO-TiO2 solid solution catalyst represents a significant advancement in this area, demonstrating exceptional performance for carbon dioxide hydrogenation coupled with dimethylamine formylation [22].

The ZnO-TiO2 catalyst system operates through a synergistic mechanism where zinc sites facilitate formate formation from carbon dioxide and hydrogen, while titanium sites promote the subsequent reaction with dimethylamine [22]. This dual-site functionality enables high selectivity toward N,N-dimethylformamide while suppressing the formation of undesired byproducts such as trimethylamine [22].

Optimization studies for the ZnO-TiO2 system demonstrate that a 1:1 zinc-to-titanium ratio provides optimal activity and selectivity [22]. The catalyst maintains stable performance for over 1000 hours of continuous operation without detectable deactivation, representing a significant advancement in catalyst durability for industrial applications [22].

Bimetallic catalyst systems have emerged as promising alternatives for N,N-dimethylformamide synthesis through oxidative coupling methodologies [23]. PdAu/SiO2 catalysts with optimized gold-to-palladium ratios of 4:1 demonstrate enhanced activity and selectivity compared to monometallic systems [23]. The bimetallic composition creates isolated palladium sites that prevent excessive oxidation while maintaining sufficient activity for the desired coupling reaction [23].

Reaction Optimization Strategies

Comprehensive reaction optimization requires systematic evaluation of temperature, pressure, reactant ratios, and residence time parameters to achieve maximum conversion efficiency while minimizing energy consumption and byproduct formation [24] [25].

Temperature optimization studies reveal that N,N-dimethylformamide synthesis exhibits optimal performance within narrow temperature ranges that balance reaction kinetics with catalyst stability [24]. For sodium methoxide-catalyzed systems, temperatures between 110°C and 120°C provide the best compromise between conversion rate and catalyst lifetime [3]. Higher temperatures can accelerate the reaction but may promote catalyst decomposition and increase energy costs [24].

Pressure optimization demonstrates significant impact on both reaction kinetics and product selectivity [24]. The direct synthesis process typically operates at pressures between 0.5 and 11 megapascals, with optimal performance observed at intermediate pressure levels that maximize carbon monoxide solubility without excessive compression costs [3]. The two-step process operates effectively at lower pressures, providing operational advantages for facilities with limited high-pressure capabilities [4].

Reactant ratio optimization focuses on maintaining stoichiometric balance while accounting for catalyst requirements and side reaction pathways [24]. Slight excesses of dimethylamine relative to carbon monoxide or methyl formate help drive reactions to completion while compensating for potential losses through volatilization or side reactions [24].

Residence time optimization balances conversion efficiency with equipment utilization and processing costs [24]. Continuous reactor systems typically employ residence times between 2 and 4 hours to achieve high conversion levels while maintaining reasonable reactor volumes and processing rates [3]. Shorter residence times may result in incomplete conversion, while extended residence times can promote catalyst deactivation and increase operating costs [24].

The implementation of reaction optimization strategies requires sophisticated process control systems that monitor key parameters and adjust operating conditions in real-time [26]. Modern industrial facilities employ advanced automation systems that utilize machine learning algorithms to optimize reaction conditions based on historical performance data and predictive modeling [26].

Dates

Last modified: 08-16-2023

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